molecular formula C19H22BrNO3S2 B2611413 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine CAS No. 1797719-77-7

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine

Cat. No.: B2611413
CAS No.: 1797719-77-7
M. Wt: 456.41
InChI Key: XZXRBSOZZWOINR-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thiazolidine Ring Formation: The formation of the thiazolidine ring involves the reaction of a thiol with an amine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol.

    Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine: Similar structure with a chlorine atom instead of bromine.

    2-(5-Bromo-2-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)thiazolidine: Similar structure with a methyl group instead of isopropyl.

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine is unique due to the combination of its brominated methoxyphenyl group and isopropylphenyl sulfonyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3S2/c1-13(2)14-4-7-16(8-5-14)26(22,23)21-10-11-25-19(21)17-12-15(20)6-9-18(17)24-3/h4-9,12-13,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRBSOZZWOINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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